molecular formula C₁₆H₁₈FN₃O₂ B032265 Retigabine CAS No. 150812-12-7

Retigabine

Cat. No. B032265
M. Wt: 303.33 g/mol
InChI Key: PCOBBVZJEWWZFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of retigabine involves several key steps, beginning with 3-fluoroaniline, which undergoes acetylation and nitrification to yield N-(5-fluoro-2-nitrophenyl) acetamide. This compound is then condensed with (4-fluorophenyl) methanamine, followed by deacetylation, reduction, and acylation to produce retigabine. This process, characterized by its scalability and convenient operation, yields the compound with an overall yield of 39.6% (Wang We, 2014).

Molecular Structure Analysis

Retigabine's molecular structure, defined by N-(2-amino-4-[fluorobenzylamino]-phenyl) carbamic acid, is pivotal to its function. Its interaction with KCNQ2/Q3 potassium channels is enhanced by its structure, leading to a hyperpolarization of cells expressing these channels. The specific structure of retigabine enables a large, drug-induced, leftward shift in the voltage dependence of channel activation, a key aspect of its anticonvulsant activity (A. Wickenden et al., 2000).

Chemical Reactions and Properties

Retigabine undergoes N-glucuronidation, a significant pathway for its metabolic clearance. The identification of UGT1A9 as a principal enzyme in this pathway highlights the drug's metabolic process. This glucuronidation plays a crucial role in the drug's disposition and suggests the importance of UGT enzymes in its metabolism (J. Borlak et al., 2006).

Physical Properties Analysis

The physical properties of retigabine, including its solubility and stability, are crucial for its pharmacological effectiveness. While specific studies on its physical properties were not highlighted in the search, these characteristics are vital for drug formulation and delivery, impacting its absorption, distribution, metabolism, and excretion.

Chemical Properties Analysis

Retigabine's chemical properties, such as its potency in enhancing GABA-evoked currents and modulating KCNQ2/3 potassium channels, define its therapeutic action. The drug's ability to shift the activation curve for KCNQ channels and its interaction with the GABAA receptor complex underscore its multifaceted mechanism of action. These interactions suggest that retigabine may also lower brain concentrations of excitatory neurotransmitters, contributing to its antiepileptic effects (G. Sills et al., 2000).

Scientific Research Applications

Epilepsy Treatment

  • Summary of Application : Retigabine, a Kv7.2/Kv7.3-Channel Opener, has been evaluated for its effects on seizures in two strains of knock-in mice harboring different Kcnq2 mutations .
  • Methods of Application : The effects of Retigabine were compared to those of phenobarbital (PB), a first-line antiepileptic drug, on seizures induced by intraperitoneal injection of kainic acid (KA, 12mg/kg) in knock-in mice .
  • Results : Retigabine significantly attenuated KA-induced seizure activities in both Kcnq2Y284C/+ and Kcnq2A306T/+ mice, and more markedly than PB .

Hypokalaemic Periodic Paralysis Treatment

  • Summary of Application : Retigabine has been tested for its efficacy in suppressing the loss of force induced by a low-K+ challenge in hypokalaemic periodic paralysis (HypoPP) .
  • Methods of Application : Knock-in mutant mouse models of HypoPP were used to determine whether pre-treatment with retigabine prevented the loss of force, or post-treatment hastened recovery of force for a low-K+ challenge in an ex vivo contraction assay .
  • Results : Retigabine completely prevents the loss of force induced by a 2 mM K+ challenge in mouse models of HypoPP, with 50% inhibitory concentrations of 0.8 ± 0.13 μM and 2.2 ± 0.42 μM for NaV1.4-R669H and CaV1.1-R528H, respectively .

Treatment for Various Neurological Disorders

  • Summary of Application : Researchers have suggested retigabine as a possible treatment for tinnitus, amyotrophic lateral sclerosis, migraines, chronic and neuropathic pain, stroke, traumatic brain injury, and Huntington’s disease .

Pynegabine Synthesis

  • Summary of Application : Pynegabine, an antiepileptic drug candidate in phase I clinical trials, is a structural analog of Retigabine with improved chemical stability, strong efficacy, and a better safety margin .
  • Methods of Application : A concise, three-step process using unconventional methoxycarbonylation and highly efficient Buchwald–Hartwig cross coupling was developed for the synthesis of Pynegabine .
  • Results : The new synthetic route generated Pynegabine at the decagram scale without column chromatographic purification and avoided the dangerous manipulation of hazardous reagents .

Anticonvulsant Activity

  • Summary of Application : Retigabine has been studied for its anticonvulsant activity. It is a potent and chemically stable neuronal Kv7 channel activator with anticonvulsant effects .
  • Methods of Application : The study involved the design, synthesis, and pharmacological characterization of a small library of retigabine analogues. The Kv7 opening ability of these analogues was tested using both fluorescence- and electrophysiology-based assays .

Safety And Hazards

Retigabine is associated with cognitive side effects and pigment changes in the eyes and skin . It can cause serious eye irritation and may cause long-lasting harmful effects to aquatic life . It is toxic if swallowed or if inhaled .

properties

IUPAC Name

ethyl N-[2-amino-4-[(4-fluorophenyl)methylamino]phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O2/c1-2-22-16(21)20-15-8-7-13(9-14(15)18)19-10-11-3-5-12(17)6-4-11/h3-9,19H,2,10,18H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCOBBVZJEWWZFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=C(C=C(C=C1)NCC2=CC=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40164615
Record name Ezogabine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40164615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

At room temperature ... practically insoluble in aqueous media above pH4, while the solubility is higher in polar organic solvents
Record name Ezogabine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8171
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Ezogabine has a novel mechanism of action that involves opening of neuronal Kv7.2-7.5 (formerly KCNQ2-5) voltage activated potassium channels. These channels (primarily Kv7.2/7.3) enable generation of the M-current, a sub-threshold potassium current that serves to stabilize the membrane potential and control neuronal excitability. In addition to acting on potassium ion channels, retigabine also affects GABA neurotransmission in the GABA-A receptor, which is a key inhibitory receptor in the central nervous system and is implicated in epilepsy. Malfunctioning of the GABA-A receptor leads to hyperexcitability in the brain, which causes seizures, making this receptor an important target for antiepileptic therapeutics. Apart from increasing the concentration of GABA in the brain (by either enhancing GABA synthesis or blocking GABA metabolism), retigabine allosterically potentiates GABA-induced current in rat cortical neurons in a concentration-dependent manner. Numerous studies have demonstrated that retigabine is effective in a broad spectrum of in vivo epilepsy and seizure models., The pharmacologic profile of retigabine (RTG (international nonproprietary name); ezogabine, EZG (U.S. adopted name)), is different from all currently approved antiepileptic drugs (AEDs). Its primary mechanism of action (MoA) as a positive allosteric modulator of KCNQ2-5 (K(v) 7.2-7.5) ion channels defines RTG/EZG as the first neuronal potassium (K(+)) channel opener for the treatment of epilepsy. KCNQ2-5 channels are predominantly expressed in neurons and are important determinants of cellular excitability, as indicated by the occurrence of human genetic mutations in KCNQ channels that underlie inheritable disorders including, in the case of KCNQ2/3, the syndrome of benign familial neonatal convulsions. In vitro pharmacologic studies demonstrate that the most potent action of RTG/EZG is at KCNQ2-5 channels, particularly heteromeric KCNQ2/3. Furthermore, mutagenesis and modeling studies have pinpointed the RTG/EZG binding site to a hydrophobic pocket near the channel gate, indicating how RTG/EZG can stabilize the open form of KCNQ2-5 channels; the absence of this site in KCNQ1 also provides a clear explanation for the inbuilt selectivity RTG/EZG has for potassium channels other than the KCNQ cardiac channel. KCNQ channels are active at the normal cell resting membrane potential (RMP) and contribute a continual hyperpolarizing influence that stabilizes cellular excitability. The MoA of RTG/EZG increases the number of KCNQ channels that are open at rest and also primes the cell to retort with a larger, more rapid, and more prolonged response to membrane depolarization or increased neuronal excitability. In this way, RTG/EZG amplifies this natural inhibitory force in the brain, acting like a brake to prevent the high levels of neuronal action potential burst firing (epileptiform activity) that may accompany sustained depolarizations associated with the initiation and propagation of seizures. This action to restore physiologic levels of neuronal activity is thought to underlie the efficacy of RTG/EZG as an anticonvulsant in a broad spectrum of preclinical seizure models and in placebo-controlled trials in patients with partial epilepsy. ..., The mechanism by which ezogabine exerts its therapeutic effects has not been fully elucidated. In vitro studies indicate that ezogabine enhances transmembrane potassium currents mediated by the KCNQ (Kv7.2 to 7.5) family of ion channels. By activating KCNQ channels, ezogabine is thought to stabilize the resting membrane potential and reduce brain excitability. In vitro studies suggest that ezogabine may also exert therapeutic effects through augmentation of GABA-mediated currents.
Record name Ezogabine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04953
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ezogabine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8171
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Retigabine

Color/Form

White to slightly colored crystalline powder

CAS RN

150812-12-7
Record name Retigabine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=150812-12-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ezogabine [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150812127
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ezogabine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04953
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ezogabine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40164615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Carbamic acid, N-[2-amino-4-[[(4-fluorophenyl)methyl]amino]phenyl]-, ethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name EZOGABINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12G01I6BBU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Ezogabine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8171
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

138-145 °C
Record name Ezogabine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8171
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Retigabine
Reactant of Route 2
Retigabine
Reactant of Route 3
Retigabine
Reactant of Route 4
Reactant of Route 4
Retigabine
Reactant of Route 5
Retigabine
Reactant of Route 6
Retigabine

Citations

For This Compound
6,590
Citations
RJ Porter, V Nohria, C Rundfeldt - Neurotherapeutics, 2007 - Springer
Retigabine is a novel antiseizure drug that acts through potassium channels and has activity in a broad range of animal models of epilepsy. It is also effective in several preclinical pain …
Number of citations: 84 link.springer.com
G Blackburn‐Munro, W Dalby‐Brown… - CNS drug …, 2005 - Wiley Online Library
… In this regard, retigabine has been shown to have a broad‐… These encouraging results suggest that retigabine may also … A number of recent studies have reported that retigabine can …
Number of citations: 166 onlinelibrary.wiley.com
MJ Gunthorpe, CH Large, R Sankar - Epilepsia, 2012 - Wiley Online Library
The pharmacologic profile of retigabine [RTG (international nonproprietary name); ezogabine, EZG (US adopted name)], is different from all currently approved antiepileptic drugs (AEDs…
Number of citations: 326 onlinelibrary.wiley.com
R Hempel, H Schupke, PJ McNeilly, K Heinecke… - Drug metabolism and …, 1999 - ASPET
… The aim of the present study was to characterize the metabolism of retigabine in vitro and in … [ 14 C]retigabine to rats and dogs or 600 mg of unlabeled retigabine to humans to establish …
Number of citations: 110 dmd.aspetjournals.org
P Czuczwar, A Wojtak, A Cioczek-Czuczwar… - Pharmacological …, 2010 - Springer
… retigabine inhibited neurodegeneration only in the fOlmer brain structure. The metabolism of retigabine … Randomized, placebo-controlled multicenter studies have shown that retigabine …
Number of citations: 45 link.springer.com
AD Wickenden, W Yu, A Zou, T Jegla… - Molecular pharmacology, 2000 - ASPET
… In the present study, we sought to determine whether retigabine could enhance current … PC12 cells, retigabine enhanced a linopirdine-sensitive current. The effect of retigabine was …
Number of citations: 380 molpharm.aspetjournals.org
DJ Tompson, CS Crean - Current Clinical Pharmacology, 2013 - ingentaconnect.com
Background: Retigabine is an antiepileptic drug that reduces neuronal excitability by enhancing potassium channel activity. Methods: This manuscript summarizes the pharmacokinetic …
Number of citations: 25 www.ingentaconnect.com
M Treven, X Koenig, E Assadpour, E Gantumur… - …, 2015 - Wiley Online Library
… To determine the effects of retigabine on currents evoked by … or retigabine; amplitudes in the presence of solvent/retigabine … the application of solvent/retigabine, respectively. Statistical …
Number of citations: 46 onlinelibrary.wiley.com
C Rundfeldt - European journal of pharmacology, 1997 - Elsevier
… anticonvulsant activity of retigabine. … retigabine is carried by K + ions and to test for voltage dependence of the K + channel opening effect, the current was induced by 10 μM retigabine …
Number of citations: 210 www.sciencedirect.com
GM Ferron, J Paul, R Fruncillo… - The Journal of …, 2002 - Wiley Online Library
… ‐controlled study was to assess retigabine oral safety and … Retigabine and AWD21‐360 trough evening concentrations … In conclusion, the pharmacokinetics of retigabine is linearly …
Number of citations: 108 accp1.onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.